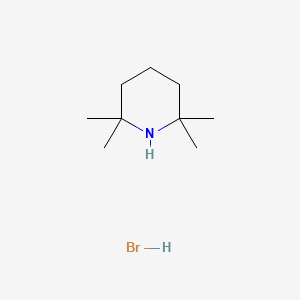

2,2,6,6-Tetramethylpiperidine hydrobromide

Description

Contextualization within Hindered Amine Chemistry and Derivatives

The chemistry of 2,2,6,6-tetramethylpiperidine (B32323) and its derivatives is dominated by the concept of steric hindrance. chemicalbook.comchemicalbook.com Hindered amines are a class of organic bases where the nitrogen atom is surrounded by bulky substituent groups. libretexts.org In the case of 2,2,6,6-tetramethylpiperidine, four methyl groups on the carbon atoms adjacent (in the 2 and 6 positions) to the nitrogen atom create a sterically crowded environment. chemicalbook.com This structural feature is the primary determinant of its chemical behavior.

The significant steric bulk around the nitrogen atom dramatically reduces its nucleophilicity. chemicalbook.com While the nitrogen's lone pair of electrons remains available to bond with a small electrophile like a proton, it is physically obstructed from attacking larger electrophilic centers in other molecules. chemicalbook.comrsc.org This characteristic makes 2,2,6,6-tetramethylpiperidine an archetypal example of a non-nucleophilic base, a valuable tool in organic synthesis for promoting reactions like deprotonation without the risk of unwanted side reactions involving the base itself. chemicalbook.comchemicalbook.com

The unique properties of the 2,2,6,6-tetramethylpiperidine framework have led to its use as a foundational building block for several important classes of chemical agents. chemicalbook.comchemicalbook.com Its derivatives are central to the function of Hindered Amine Light Stabilizers (HALS), which are critical additives used to protect polymers from degradation by scavenging free radicals. chemicalbook.com Furthermore, oxidation of the parent amine yields the stable nitroxide radical (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO. chemicalbook.comwikipedia.org TEMPO and its derivatives are widely used as catalysts for the selective oxidation of alcohols and in radical-mediated processes. chemicalbook.com

Below are the physical and chemical properties of the parent amine, 2,2,6,6-Tetramethylpiperidine.

Properties of 2,2,6,6-Tetramethylpiperidine

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₉H₁₉N | chemicalbook.comchemicalbook.com |

| Molecular Weight | 141.25 g/mol | chemicalbook.comsigmaaldrich.com |

| Appearance | Colorless to light yellow liquid | chemicalbook.comwikipedia.orgnih.gov |

| Boiling Point | 152 °C | chemicalbook.comwikipedia.org |

| Melting Point | -59 °C | chemicalbook.comsigmaaldrich.com |

| Density | 0.837 g/mL at 25 °C | |

| pKa of Conjugate Acid | ~11.1 | wikipedia.orgnih.gov |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and diethyl ether. | chemicalbook.com |

Foundational Principles of its Reactivity in Acidic Environments

The formation of 2,2,6,6-tetramethylpiperidine hydrobromide is a direct consequence of the parent amine's basicity in an acidic environment. This transformation is a classic acid-base neutralization reaction where the lone pair of electrons on the sterically hindered nitrogen atom of 2,2,6,6-tetramethylpiperidine acts as a proton acceptor (a Brønsted-Lowry base). libretexts.org

In the presence of a strong acid such as hydrobromic acid (HBr), the nitrogen atom is readily protonated. This reaction forms the 2,2,6,6-tetramethylpiperidinium cation ([C₉H₁₉NH]⁺) and the corresponding bromide anion (Br⁻). The resulting ionic compound, this compound, is a salt. Unlike its liquid amine precursor, this salt is typically a stable, solid material, which can simplify handling, storage, and precise measurement. chemicalbook.com

Once protonated, the chemical reactivity of the nitrogen center is fundamentally altered. The formation of the N-H bond neutralizes the amine's basicity and eliminates its nucleophilicity. The 2,2,6,6-tetramethylpiperidinium cation is therefore chemically inert in many contexts, serving primarily as a bulky, non-coordinating counter-ion. Its presence can influence the ionic strength of a solution or stabilize anionic species without participating directly in a chemical transformation. In this form, the compound's utility shifts from that of a reactive base to a stable component for controlling the chemical environment, such as maintaining a specific pH or acting as a spectator ion in sensitive catalytic systems. The diazotization of related compounds like 4-amino-2,2,6,6-tetramethylpiperidine (B32359) in acidic media further illustrates how the piperidine (B6355638) ring can behave under such conditions. researchgate.net

The known properties of the hydrobromide salt are summarized below.

Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 935-21-7 | chemicalbook.com |

| Molecular Formula | C₉H₂₀BrN | chemicalbook.com |

| Molecular Weight | 222.17 g/mol | chemicalbook.com |

Properties

IUPAC Name |

2,2,6,6-tetramethylpiperidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.BrH/c1-8(2)6-5-7-9(3,4)10-8;/h10H,5-7H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDYNBCHVRXQSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(N1)(C)C)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239447 | |

| Record name | Piperidine, 2,2,6,6-tetramethyl-, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935-21-7 | |

| Record name | Piperidine, 2,2,6,6-tetramethyl-, hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 2,2,6,6-tetramethyl-, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetramethylpiperidine hydrobromide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Precursor Chemistry of 2,2,6,6 Tetramethylpiperidine and Its Hydrobromide Salt

Methodological Advances in 2,2,6,6-Tetramethylpiperidine (B32323) Synthesis

Several primary routes have been developed to construct the 2,2,6,6-tetramethylpiperidine scaffold, ranging from direct alkylation to the reduction of functionalized precursors.

One of the most direct conceptual approaches to TMP involves the exhaustive methylation of the piperidine (B6355638) ring at the 2 and 6 positions. This transformation can be accomplished by treating piperidine with methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a strong base like sodium hydride or potassium tert-butoxide. chemicalbook.com An alternative alkylation strategy begins with a partially methylated precursor, 2,6-dimethylpiperidine, which is then reacted with a Grignard reagent like methylmagnesium bromide to install the remaining two methyl groups, a method noted for achieving high yields and purity. chemicalbook.com

The alkylation of piperidine derivatives is a subject of broader research, with studies exploring the regioselective alkylation at the 3-position and the influence of substituents on reaction outcomes. odu.edunih.gov

A prominent and industrially significant route to TMP derivatives involves the catalytic reduction of a ketone precursor, 2,2,6,6-tetramethyl-4-piperidone, which is also known as triacetonamine (B117949) (TAA). chemicalbook.com The direct catalytic hydrogenation of TAA yields 2,2,6,6-tetramethyl-4-piperidinol (B29938) (often abbreviated as TMP-ol or simply TMP in industrial contexts, though distinct from the parent piperidine). nih.govgoogle.com This reduction is typically performed using hydrogen gas with catalysts such as Raney Nickel or supported noble metals like palladium on carbon (Pd/C). chemicalbook.comgoogle.com

Further conversion of the 4-hydroxy group to a hydrogen atom to yield the parent 2,2,6,6-tetramethylpiperidine can be achieved through subsequent dehydroxylation reactions. Another pathway involves the reduction of TAA with hydrazine (B178648) in a Wolff-Kishner type reaction to directly form 2,2,6,6-tetramethylpiperidine. google.com

Research into the hydrogenation of TAA has focused on optimizing catalysts and reaction conditions to maximize yield and selectivity. For instance, studies have explored the use of ruthenium catalysts for hydrogenation in a solvent-free melt google.com and copper-chromium catalysts on basic alumina (B75360) supports for continuous processes. researchgate.netresearchgate.net

Table 1: Selected Conditions for Catalytic Hydrogenation of Triacetoneamine (TAA) to 2,2,6,6-tetramethyl-4-piperidinol (TMP-ol)

| Catalyst | Support | Promoter | Temperature (°C) | H₂ Pressure (MPa) | TAA Conversion (%) | TMP-ol Selectivity (%) | Source |

|---|---|---|---|---|---|---|---|

| CuCr | Al₂O₃ | Sr | 120 | 2 | ~100 | >97 | nih.gov |

| Ru | Activated Carbon | - | 130 | Variable | Complete | High | google.com |

| CuCr | Basic Alumina | - | 120-140 | 2-4 | 99.0 | 97.2 | researchgate.netresearchgate.net |

To meet industrial demand and improve process efficiency, continuous flow methodologies have been developed for the synthesis of TMP and its derivatives. A patented process describes the continuous preparation of 2,2,6,6-tetramethylpiperidine itself. This method involves the reactive distillation of the hydrazone formed from triacetonamine. The hydrazone is continuously fed into a hot, alkaline, high-boiling solvent, where it cleaves to form the target piperidine, which is then distilled off as an azeotrope with water, reportedly achieving yields greater than 90%. google.com

While direct continuous synthesis of the parent piperidine is documented, more extensive research has been published on the continuous-flow synthesis of its important derivatives.

2,2,6,6-tetramethyl-4-piperidinol (TMP-ol): A continuous process for the catalytic hydrogenation of TAA to TMP-ol has been developed using promoter-modified CuCr/Al₂O₃ catalysts in a fixed-bed reactor. nih.govrsc.org This method provides a low-cost and efficient strategy for continuous industrial production. rsc.org

N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA): An efficient continuous-flow reductive amination process has been reported where 1,6-hexanediamine (B7767898) and TAA are reacted with hydrogen in a micro fixed-bed reactor packed with a 5% Pt/C catalyst. This flow system significantly reduces reaction time from hours to minutes compared to batch processes. researchgate.net

These examples demonstrate the successful application of continuous manufacturing principles to this class of hindered amines, offering enhanced control, efficiency, and scalability.

Formation and Handling of 2,2,6,6-Tetramethylpiperidine Hydrobromide for Research Applications

The hydrobromide salt of 2,2,6,6-tetramethylpiperidine is prepared through a standard acid-base reaction. The free base, which is a liquid at room temperature chemicalbook.com, is treated with hydrobromic acid (HBr). This protonates the basic nitrogen atom of the piperidine ring to form the corresponding ammonium (B1175870) salt.

In practice, this is typically achieved by dissolving the amine in a suitable organic solvent and adding a solution of HBr (e.g., in water or acetic acid) until precipitation of the salt is complete or the solution is neutralized. The resulting solid hydrobromide salt can then be isolated by filtration, washed with a non-polar solvent to remove impurities, and dried.

Amine salts, such as hydrochlorides and hydrobromides, are often preferred for handling and storage in research settings. rsc.orgreddit.com The conversion of a liquid amine to a solid salt facilitates more accurate weighing and handling. reddit.com Furthermore, salt formation generally increases the chemical stability of amines, prolonging their shelf-life. rsc.org While amines can be recovered from their hydrochloride salts through neutralization google.com, the salt form is a convenient and stable state for storage and use as a reagent.

Derivatization and Chemical Modification for Functionalized Species

The 2,2,6,6-tetramethylpiperidine scaffold is a valuable building block for a variety of functionalized molecules. chemicalbook.com Derivatization can occur at the nitrogen atom or other positions on the ring, leading to species with diverse applications, such as the nitroxyl (B88944) radical TEMPO. chemicalbook.comresearchgate.net

One of the most significant applications of 2,2,6,6-tetramethylpiperidine is as a precursor to the strong, non-nucleophilic base Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). chemicalbook.com Its substantial steric hindrance makes it highly effective for deprotonation reactions where nucleophilic addition must be avoided. chemicalbook.com

The synthesis of LiTMP is achieved by the direct deprotonation of 2,2,6,6-tetramethylpiperidine with an organolithium reagent, most commonly n-butyllithium (n-BuLi). wikipedia.orgorgsyn.org The reaction is typically performed under an inert atmosphere (e.g., argon or nitrogen) in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF). orgsyn.org While traditionally conducted at low temperatures like -78 °C to control reactivity, reports indicate the reaction can also be successfully performed at 0 °C. wikipedia.orgorgsyn.org The resulting LiTMP solution is often used immediately in situ for subsequent reactions. orgsyn.org

Table 2: Representative Conditions for the Synthesis of Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP)

| Reagents | Solvent(s) | Temperature (°C) | Notes | Source |

|---|---|---|---|---|

| 2,2,6,6-Tetramethylpiperidine, n-Butyllithium | Tetrahydrofuran | 0 | Solution stirred for 30 min before use. | orgsyn.org |

| 2,2,6,6-Tetramethylpiperidine, n-Butyllithium | Tetrahydrofuran | -20 | --- | |

| 2,2,6,6-Tetramethylpiperidine, n-Butyllithium | Tetrahydrofuran | -78 | Recent reports show 0°C is also viable. | wikipedia.org |

| 2,2,6,6-Tetramethylpiperidine, n-Butyllithium | Tetrahydrofuran | -70 | --- |

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| 2,2,6,6-Tetramethylpiperidine | TMP |

| This compound | - |

| 2,2,6,6-tetramethyl-4-piperidone | TAA, Triacetonamine |

| 2,2,6,6-tetramethyl-4-piperidinol | TMP-ol |

| Lithium 2,2,6,6-tetramethylpiperidide | LiTMP, LTMP |

| N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine | DTMPA |

| Piperidine | - |

| 2,6-Dimethylpiperidine | - |

| Methyl iodide | - |

| Dimethyl sulfate | - |

| Sodium hydride | NaH |

| Potassium tert-butoxide | KOtBu |

| Methylmagnesium bromide | - |

| Hydrogen | H₂ |

| Palladium on carbon | Pd/C |

| Raney Nickel | - |

| Hydrazine | - |

| Ruthenium | Ru |

| Copper-chromium catalyst | CuCr |

| Alumina | Al₂O₃ |

| Strontium | Sr |

| Platinum on carbon | Pt/C |

| 1,6-hexanediamine | - |

| Hydrobromic acid | HBr |

| n-Butyllithium | n-BuLi |

| Tetrahydrofuran | THF |

Generation of Nitroxyl Radicals (e.g., TEMPO) and Oxoammonium Salts (e.g., 1-Oxo-2,2,6,6-tetramethylpiperidinium Bromide)

The chemical utility of 2,2,6,6-tetramethylpiperidine and its hydrobromide salt is prominently highlighted in their roles as precursors to stable nitroxyl radicals and highly reactive oxoammonium salts. These derivatives are central to a wide array of modern synthetic transformations, particularly in the field of selective oxidation.

The stable nitroxyl radical, (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, universally known as TEMPO, is a cornerstone organocatalyst. wikipedia.org Its remarkable stability is largely attributed to the steric hindrance provided by the four methyl groups flanking the aminoxyl functional group, which prevent dimerization and other deactivation pathways. wikipedia.org The primary route to synthesizing TEMPO is through the direct oxidation of its parent amine, 2,2,6,6-tetramethylpiperidine. discofinechem.comchemicalbook.comwikipedia.org This transformation can be achieved using various oxidizing agents. A notable method involves the use of hydrogen peroxide in the presence of catalytic amounts of water-soluble metal salts. google.com

In addition to classical chemical oxidation, more advanced methods for generating the TEMPO radical have been developed. Research has demonstrated the photochemical release of TEMPO from "caged" nitroxide precursors. nih.govresearchgate.net These precursors, such as 2,2,6,6-tetramethyl-1-(1-(2-(4-nitrophenyl)benzofuran-6-yl)ethoxy)piperidine, can be triggered by one-photon (OP) or near-infrared two-photon (TP) irradiation to release the active TEMPO radical. nih.govresearchgate.netnih.gov The efficiency of this release is dependent on the solvent, as detailed in the research findings below.

| Precursor | Solvent | Quantum Yield (Φ) | Conversion |

|---|---|---|---|

| Precursor 2a | Benzene | 2.5% | ~1% |

| Precursor 2b | Benzene | 0.8% | ~1% |

| Precursor 2a | DMSO | 13.1% | ~1% |

| Precursor 2b | DMSO | 12.8% | ~1% |

While TEMPO itself is a stable radical, the active oxidizing species in most catalytic alcohol oxidations is the corresponding N-oxoammonium salt. wikipedia.orgnih.gov This electrophilic species is generated from TEMPO via a one-electron oxidation. wikipedia.org The bromide salt, 1-Oxo-2,2,6,6-tetramethylpiperidinium bromide, and its analogues are potent oxidants capable of converting alcohols to aldehydes and ketones with high efficiency. nih.gov For instance, the related tribromide salt can be synthesized by reacting TEMPO with bromine in an appropriate solvent. researchgate.net

In a catalytic cycle, the oxoammonium salt oxidizes the alcohol substrate, and in the process, is reduced to a hydroxylamine (B1172632) (e.g., 1-hydroxy-2,2,6,6-tetramethylpiperidine). wikipedia.org A stoichiometric terminal oxidant is required to re-oxidize the hydroxylamine back to the active oxoammonium salt, thus regenerating the catalyst and allowing the cycle to continue. wikipedia.orgyoutube.com A variety of co-oxidants and conditions have been developed to facilitate this process, enabling broad applicability.

Research findings have established several effective systems for these catalytic oxidations. The combination of TEMPO with Oxone (potassium peroxymonosulfate) provides a metal-free system for oxidizing primary and secondary alcohols. cmu.edu The addition of a phase-transfer catalyst, such as a quaternary ammonium salt, can significantly influence the reaction's performance, particularly for ketone synthesis. cmu.edu

| Substrate (Alcohol) | Additive | Product (Aldehyde/Ketone) | Yield |

|---|---|---|---|

| 1-Nonanol | Tetrabutylammonium bromide | Nonanal | 67% |

| 2-Nonanol | Tetrabutylammonium bromide | 2-Nonanone | 56% |

| 1-Phenylethanol | None | Acetophenone | Low Yield |

| 1-Phenylethanol | Tetrabutylammonium bromide | Acetophenone | High Yield |

| 1-Cyclohexylethanol | Tetrabutylammonium bromide | 1-Cyclohexylethanone | Good Yield |

Other widely used terminal oxidants in TEMPO-catalyzed systems include sodium hypochlorite (B82951) (often with a catalytic amount of bromide), N-chlorosuccinimide, and trichloroisocyanuric acid. wikipedia.orgorganic-chemistry.org The choice of oxidant and reaction conditions (e.g., pH) allows for fine-tuning of the reaction's selectivity and scope, making it a versatile tool in organic synthesis. wikipedia.org

Fundamental Reactivity and Mechanistic Investigations of 2,2,6,6 Tetramethylpiperidine Hydrobromide and Its Derivatives

Role as a Hindered Brønsted Acid and Proton Donor

2,2,6,6-Tetramethylpiperidine (B32323) (TMP) and its protonated form, 2,2,6,6-tetramethylpiperidine hydrobromide, are notable for their function as sterically hindered bases and acids, respectively. chemicalbook.com This steric hindrance, imparted by the four methyl groups adjacent to the nitrogen atom, is a defining feature of its chemical behavior. chemicalbook.com

Acid-Base Equilibria and Conjugate Acid Properties

The conjugate acid of 2,2,6,6-tetramethylpiperidine, the 2,2,6,6-tetramethylpiperidinium ion, is a moderately strong acid. The pKa of the 2,2,6,6-tetramethylpiperidinium ion is approximately 11.07. wikipedia.org This value indicates that its conjugate base, 2,2,6,6-tetramethylpiperidine, is a stronger base than several other common amines like methylamine, ammonia, and phenoxide. stackexchange.com The equilibrium between the protonated and unprotonated forms is central to its role in various chemical transformations. In acidic solutions, the protonated form, the 2,2,6,6-tetramethylpiperidinium ion, predominates. A study on the disproportionation of the related nitroxyl (B88944) radical in aqueous sulfuric acid highlighted the importance of the protonated counterpart in the reaction mechanism. researchgate.net

Influence of Steric Hindrance on Acidic Activity and Selectivity

The steric bulk provided by the four methyl groups surrounding the nitrogen atom in this compound significantly influences its acidic properties and its reactivity as a proton donor. chemicalbook.comchemicalbook.com This steric hindrance reduces the nucleophilicity of the corresponding free base, making it an effective non-nucleophilic base. chemicalbook.com This characteristic is crucial in deprotonation reactions where the base is required to selectively abstract a proton without engaging in undesired nucleophilic side reactions. chemicalbook.com

The selectivity of proton donation can be controlled by the strength of the acid used in reactions involving piperidine (B6355638) derivatives. nih.govnih.gov For instance, in the synthesis of highly substituted piperidines, varying the acid strength allows for tunable regiochemistry. nih.govnih.gov Kinetic protonation at the α-position of a dihydropyridine (B1217469) intermediate can be achieved with arylsulfonic acids, leading to a specific iminium ion, while thermodynamic protonation at the γ-position with a different acid would yield a different intermediate. nih.gov This demonstrates how the acidic environment, in conjunction with the inherent properties of the piperidine structure, can direct reaction pathways.

Mechanisms of Reactivity in Deprotonation Reactions

2,2,6,6-Tetramethylpiperidine is a valuable reagent for deprotonation reactions due to its sterically hindered and non-nucleophilic nature. chemicalbook.com It can selectively remove protons from acidic carbon atoms, facilitating the formation of carbanions for further synthetic steps. chemicalbook.com Its lithium salt, lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is a particularly potent base used for various transformations, including enolizations and epoxide lithiations. acs.org

The aggregation state of LiTMP, which is solvent-dependent, has a marked influence on its reactivity and the reaction mechanism. acs.org For example, in the α-lithiation of cis-cyclooctene oxide, the reaction proceeds through monosolvated dimers in both THF and Me₂NEt. acs.org However, the β-lithiation of 2,3-dimethyl-2-butene (B165504) oxide involves a monosolvated monomer in THF and a monosolvated dimer in Me₂NEt, highlighting the significant role of the solvent in dictating the active species. acs.org These studies underscore the complexity of deprotonation reactions involving hindered piperidide bases, where both steric factors and the nature of the reaction medium control the outcome.

Electron Transfer Processes and Radical Formation Mechanisms

The chemistry of 2,2,6,6-tetramethylpiperidine and its derivatives is also rich in electron transfer processes and radical formation, most notably leading to the stable nitroxide radical, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). wikipedia.org

Electrochemical Oxidation Pathways and Radical Cation Intermediates

The electrochemical oxidation of 2,2,6,6-tetramethylpiperidine in acetonitrile (B52724) has been shown to proceed via a one-electron transfer to generate the corresponding radical cation. rsc.org This radical cation is a key intermediate that can undergo further reactions. rsc.org For instance, deprotonation of the radical cation yields the aminyl radical. rsc.org This aminyl radical can then abstract a hydrogen atom from the solvent, leading to the formation of a cyanomethylene radical, which can subsequently cross-couple with the aminyl radical. rsc.org The generation of the aminyl radical has been confirmed by electron spin resonance (e.s.r.) experiments. rsc.org

Nitroxide-Mediated Radical Chemistry and Oxidative Mechanisms

The derivative 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is a stable and persistent nitroxide radical that is central to a wide range of oxidative transformations. wikipedia.orgwindows.netchem-station.com The stability of TEMPO is attributed to the steric protection from the four adjacent methyl groups. wikipedia.org

TEMPO-mediated oxidations, such as the conversion of alcohols to aldehydes and ketones, typically involve the oxidation of TEMPO to an oxoammonium salt, which acts as the primary oxidant. windows.netacsgcipr.org This oxoammonium species then oxidizes the alcohol, regenerating the hydroxylamine (B1172632) form of TEMPO, which is then re-oxidized to TEMPO to complete the catalytic cycle. windows.net The mechanism of oxidation can be influenced by reaction conditions. For example, in basic solutions, the reaction between the alkoxide anion and the oxoammonium cation is a key step. researchgate.net

Furthermore, TEMPO and its derivatives are extensively used in nitroxide-mediated polymerization (NMP), a controlled radical polymerization technique. mdpi.com In NMP, the nitroxide reversibly traps the propagating radical species, forming a dormant alkoxyamine. This process allows for the synthesis of polymers with well-defined architectures and low dispersity. mdpi.com

The formation of TEMPO from 2,2,6,6-tetramethylpiperidine can be achieved through oxidation with various reagents, including hydrogen peroxide catalyzed by divalent metal salts. google.comgoogle.com The study of these radical species and their reactions is crucial for applications ranging from organic synthesis to polymer chemistry. nih.govrsc.orgrsc.org

Interactive Data Tables

Applications in Advanced Organic Synthesis and Catalysis Mediated by 2,2,6,6 Tetramethylpiperidine Hydrobromide Derived Species

Catalytic Systems Utilizing 2,2,6,6-Tetramethylpiperidine (B32323) Derivatives

Derivatives of 2,2,6,6-tetramethylpiperidine, most notably 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), are cornerstones of modern oxidation catalysis. researchgate.netwikipedia.org These stable nitroxyl (B88944) radicals are key components in catalytic systems designed for the selective oxidation of alcohols to their corresponding carbonyl compounds. researchgate.netrsc.org The unique steric hindrance provided by the four methyl groups on the piperidine (B6355638) ring imparts significant stability and selectivity to these catalysts. wikipedia.org

The development of catalytic methods for alcohol oxidation using molecular oxygen or air as the terminal oxidant is a key goal in green chemistry. chemicalbook.comnsf.gov TEMPO-based systems have emerged as some of the most effective and practical solutions for this transformation. nsf.gov

Cu/Nitroxyl Systems: The combination of a copper salt with a nitroxyl radical like TEMPO has produced highly active catalysts for the aerobic oxidation of alcohols. nsf.gov A particularly practical system utilizes a copper(I) source, 2,2'-bipyridine (B1663995) (bpy), and TEMPO, which can efficiently oxidize a wide range of primary alcohols to aldehydes using ambient air as the oxidant at room temperature. chemicalbook.comnih.gov This (bpy)Cu(I)/TEMPO catalyst system demonstrates high chemoselectivity, capable of oxidizing primary alcohols in the presence of secondary alcohols and tolerating numerous functional groups. researchgate.netchemicalbook.comnih.gov The system's high activity allows for rapid reactions, with some oxidations completing in as little as 20 minutes. chemicalbook.com The efficiency of these systems has been further improved for aliphatic alcohols by using alternative nitroxyl derivatives like 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), which exhibits higher catalytic activity for both primary and secondary alcohols. nih.govunizar.esorganic-chemistry.org The mechanism of these reactions is complex and has been the subject of considerable study, with evidence pointing towards an Oppenauer-like pathway involving hydrogen transfer from a copper(II)-alkoxide to a coordinated nitroxyl species. nih.govunizar.es

| Substrate | Product | Conditions | Reaction Time | Yield |

|---|---|---|---|---|

| Benzyl alcohol | Benzaldehyde | A | 20 min | 95% |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | A | 20 min | 96% |

| Cinnamyl alcohol | Cinnamaldehyde | A | 20 min | 94% |

| 1-Octanol | 1-Octanal | B | 4 h | 85% |

| Geraniol | Geranial | C | 24 h | 81% |

Conditions Key: A: Room temperature, open to ambient air. B: 50°C, open to ambient air. C: Room temperature, closed system with a balloon of air. chemicalbook.com

HBr/TEMPO/H2O2 Systems: An alternative metal-free catalytic system for alcohol oxidation involves the combination of TEMPO, hydrogen bromide (HBr), and hydrogen peroxide (H2O2). thieme-connect.comchemicalbook.com This system is particularly effective for the selective oxidation of benzylic alcohols to the corresponding aldehydes. thieme-connect.com Research has shown that using H2O2 and aqueous HBr can efficiently oxidize secondary alcohols first to ketones and subsequently to α-bromo or α,α'-dibromo ketones. chemicalbook.comwikipedia.orgrsc.org The reaction pathway can be selectively directed toward either mono- or dibromination by carefully controlling the molar ratios of HBr and H2O2. chemicalbook.comrsc.org This method is attractive due to its use of inexpensive and environmentally benign reagents. chemicalbook.com

| Substrate | Product | Molar Ratio (Substrate:HBr:H2O2) | Yield |

|---|---|---|---|

| 1-Phenylethanol | α-Bromoacetophenone | 1 : 1.2 : 10 | 85% |

| 1-Phenylethanol | α,α-Dibromoacetophenone | 1 : 6 : 15 | 82% |

| Cyclohexanol | 2-Bromocyclohexanone | 1 : 1.2 : 10 | 88% |

| Cyclohexanol | 2,6-Dibromocyclohexanone | 1 : 6 : 15 | 91% |

| 2-Octanol | 1-Bromo-2-octanone / 3-Bromo-2-octanone | 1 : 1.2 : 10 | 72% |

Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and bases that are unable to form a classical adduct, leading to unique reactivity for activating small molecules. The concept of a pre-organized assembly of the acid and base, known as an encounter complex, is fundamental to FLP chemistry. In a combined theoretical and experimental study aimed at isolating and studying such a transient encounter complex, 2,2,6,6-tetramethylpiperidine was used as the sterically encumbered Lewis base alongside a bulky Lewis acid. This research highlights the use of the tetramethylpiperidine (B8510282) framework in fundamental studies to probe the nature of FLP interactions, specifically leveraging its steric profile to investigate the formation of these reactive intermediates.

Reagent in Metalation and Organometallic Transformations

The parent amine, 2,2,6,6-tetramethylpiperidine (TMP), is a sterically hindered, non-nucleophilic base widely used in organic synthesis. chemicalbook.com Its lithium salt, lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is a powerful base employed for the deprotonation and metalation of sensitive substrates under mild conditions. wikipedia.orgchemicalbook.com LiTMP is functionally more basic than the more common lithium diisopropylamide (LDA) and is the base of choice for certain epoxide lithiations and ortholithiation reactions. Detailed mechanistic studies have shown that LiTMP-mediated lithiation of epoxides proceeds via different pathways depending on the solvent, involving monomeric species in tetrahydrofuran (B95107) (THF) and dimeric species in less-coordinating solvents like triethylamine.

Beyond its use as a base, the TEMPO radical derived from tetramethylpiperidine can participate directly in organometallic transformations. In one study, the reaction between TEMPO and a rhodium(II) porphyrin complex resulted in competitive carbon-carbon (C-C) and carbon-hydrogen (C-H) bond activation. This process leads to the formation of rhodium(III)-methyl and rhodium(III)-hydride species, demonstrating a metalloradical approach to activating otherwise inert bonds within the stable TEMPO structure.

Role in Specific Reaction Types (e.g., Mannich Coupling, Allylic Amination, N-Methylation)

The unique steric and electronic properties of 2,2,6,6-tetramethylpiperidine and its derivatives define their roles in specific organic reactions.

Mannich Coupling: The Mannich reaction is a three-component condensation that typically involves a primary or secondary amine, an aldehyde, and an enolizable carbonyl compound to form a β-amino-carbonyl product, known as a Mannich base. organic-chemistry.org The reaction mechanism requires the amine to act as a nucleophile to form an iminium ion intermediate. Due to the significant steric hindrance around the nitrogen atom, 2,2,6,6-tetramethylpiperidine is a very poor nucleophile and is primarily used as a non-nucleophilic base. Consequently, its use as the amine component in Mannich reactions is not a common application.

Allylic Amination: Catalytic allylic C-H amination is a powerful method for synthesizing chiral allylic amines. nsf.govnih.gov Various transition metal-based catalytic systems, employing metals like cobalt, manganese, and rhodium, have been developed for this transformation. nsf.govnih.gov These reactions typically use sources like organic azides or iminoiodinanes as the nitrogen donor. While a critical reaction, the direct use of 2,2,6,6-tetramethylpiperidine or its hydrobromide salt as the amine source in these catalytic cycles is not prominently featured in the literature, which focuses on other nitrogen sources.

N-Methylation: The N-methylation of amines is a fundamental transformation in organic synthesis. A copper-hydride (CuH) catalyzed system has been shown to be effective for the N-methylation of a broad range of amines using paraformaldehyde as the C1 source. This method is notable for its mild conditions and high yields. In this study, the sterically hindered 2,2,6,6-tetramethylpiperidine was successfully N-methylated to produce N-methyl-2,2,6,6-tetramethylpiperidine in a 95% yield, demonstrating the system's ability to accommodate even bulky amine substrates.

Precursor and Intermediate in Specialty Chemical Synthesis

2,2,6,6-Tetramethylpiperidine (TMP) and its derivatives are vital starting materials and intermediates in the synthesis of a range of specialty chemicals. wikipedia.org They serve as foundational building blocks for creating more complex molecules with specific functions, particularly in the polymer and pharmaceutical industries.

Perhaps the most significant industrial application of 2,2,6,6-tetramethylpiperidine derivatives is as Hindered Amine Light Stabilizers (HALS). wikipedia.org These compounds are added to polymers and plastics to protect them from degradation caused by UV light and photo-oxidation.

Development: HALS are typically derivatives of tetramethylpiperidine. The synthesis of these crucial additives often begins with precursors like triacetoneamine (TAA), which is catalytically hydrogenated to produce 2,2,6,6-tetramethyl-4-piperidinol (B29938) (TMP), a key HALS intermediate. The development of efficient, continuous industrial processes for these precursors is an active area of research. To improve compatibility and reduce volatility during high-temperature polymer processing, polymeric HALS have been developed. For instance, a polymeric N-methylated HALS was synthesized by copolymerizing a functionalized pentamethylpiperidine derivative with vinyl acetate, demonstrating performance comparable to commercial HALS.

Degradation Studies: HALS function not by absorbing UV radiation, but by scavenging free radicals produced during the photo-oxidation of the polymer. This mechanism, often called the Denisov cycle, is a regenerative process where the HALS amine is oxidized to a nitroxyl radical, which then traps polymer radicals, and is subsequently regenerated back to its amine form. This cyclic nature accounts for their high efficiency and long-term stability. However, the HALS themselves can undergo structural changes and degradation during their service life, which can impact their stabilizing efficacy. Studies have monitored the degradation of HALS like Tinuvin 770 within polymer matrices, noting that the consumption of the stabilizer is dependent on the presence of radicals and follows first-order kinetics. Understanding these degradation pathways is crucial for predicting the service lifetime of stabilized polymer products.

Building Blocks for Pharmaceutical and Agrochemical Synthesis

The rigid, sterically encumbered piperidine framework derived from 2,2,6,6-tetramethylpiperidine hydrobromide is a valuable structural motif in the design and synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. chemicalbook.comgoogle.com The hydrobromide salt acts as a convenient starting material, which upon neutralization, provides the free base 2,2,6,6-tetramethylpiperidine (TMP). This TMP unit can then be incorporated into larger molecules or be chemically modified to create a diverse range of derivatives with specific biological activities.

One of the primary applications of the TMP scaffold is in the creation of Hindered Amine Light Stabilizers (HALS). wikipedia.orgwikipedia.org While primarily used in polymers, the underlying principles of radical scavenging are relevant to stabilizing organic molecules. In the context of pharmaceuticals and agrochemicals, the TMP moiety can be functionalized to produce compounds with desired therapeutic or pesticidal properties. chemicalbook.com For instance, derivatives of the TMP core structure are explored for their potential as active pharmaceutical ingredients (APIs).

The synthesis of such complex molecules often involves the initial conversion of a precursor like 2,2,6,6-tetramethyl-4-piperidone to key intermediates such as 2,2,6,6-tetramethyl-4-piperidinol or 4-amino-2,2,6,6-tetramethylpiperidine (B32359). kyoto-u.ac.jpresearchgate.net These intermediates, which can be sourced from starting materials like this compound, serve as versatile platforms for further chemical elaboration.

Table 1: Key Intermediates Derived from the 2,2,6,6-Tetramethylpiperidine Scaffold

| Intermediate Compound | Molecular Formula | Key Synthetic Applications | Reference |

| 2,2,6,6-Tetramethyl-4-piperidinol | C₉H₁₉NO | Synthesis of ester-containing HALS, precursors to APIs. | scielo.brgoogle.com |

| 4-Amino-2,2,6,6-tetramethylpiperidine | C₉H₂₀N₂ | Synthesis of amide-containing derivatives, ligands. | sigmaaldrich.com |

| 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) | C₉H₁₈NO | Catalyst for selective oxidation reactions in fine chemical synthesis. | wikipedia.orgchemicalbook.com |

Research has demonstrated the utility of the TMP framework in developing new therapeutic agents. For example, the structural features of TMP are incorporated into molecules designed to interact with specific biological targets. The synthesis of these molecules often leverages the unique reactivity of the hindered amine or its corresponding nitroxyl radical. chemicalbook.com

Ligand Design and Coordination Chemistry Studies

The nitrogen atom in the 2,2,6,6-tetramethylpiperidine ring, derived from its hydrobromide salt, possesses a lone pair of electrons, making it a potential donor for metal ions and thus a candidate for ligand design in coordination chemistry. chemicalbook.com The steric bulk provided by the four methyl groups adjacent to the nitrogen atom is a defining characteristic that heavily influences the coordination properties of TMP-based ligands. This steric hindrance can control the coordination number and geometry of the resulting metal complexes, often leading to unusual or highly selective catalytic behavior.

While the parent 2,2,6,6-tetramethylpiperidine can act as a simple monodentate ligand, its derivatives are more commonly employed to create more complex and tailored ligand systems. By functionalizing the piperidine ring, for example at the 4-position, multidentate ligands can be synthesized. These ligands can then be used to form stable complexes with a variety of transition metals.

A notable example involves the functionalization of the TMP scaffold to create spin-labelled ligands. For instance, 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl, a stable radical derivative, can be reacted with other ligand fragments to produce a paramagnetic ligand. The resulting metal complexes possess both a metal center and a radical center, leading to interesting magnetic and electronic properties. rsc.org

Table 2: Examples of Metal Complexes with Ligands Derived from the TMP Scaffold

| Ligand | Metal Ion | Complex Type | Application/Significance | Reference |

| 2,2,6,6-Tetramethyl-4-(2,2′∶6′,2″-terpyridin-4′-yloxy)piperidin-1-oxyl | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Octahedral complexes | Study of magnetic interactions between metal and radical centers. | rsc.org |

| Cephalexin 2,6-diacetylpyridine (B75352) bis(hydrazone) | Mn(II), Co(II), Ni(II), Zn(II) | Mononuclear complexes | Synthesis of coordination compounds with potential antibacterial activity. | nih.gov |

| 1-Hydroxy-2,2,6,6-tetramethylpiperidin-1-ium (TEMPOH₂⁺) | Co(II) | Adduct with a cobalt complex | Investigation of metal-ligand cooperativity in catalytic reactions. | researchgate.net |

The study of these coordination compounds provides insights into fundamental aspects of bonding and reactivity. The unique steric and electronic properties of ligands derived from this compound allow for the fine-tuning of the metal center's environment, which is crucial for developing novel catalysts for a range of organic transformations.

Advanced Analytical and Spectroscopic Research Methodologies for 2,2,6,6 Tetramethylpiperidine Hydrobromide

Elucidation of Reaction Intermediates through Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the intricate details of chemical reactions involving 2,2,6,6-tetramethylpiperidine (B32323). They provide direct evidence for the formation and structure of transient species, which is fundamental to understanding reaction pathways.

Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive technique for the detection and characterization of radical species, which are central to the chemistry of hindered amines like 2,2,6,6-tetramethylpiperidine. Low-temperature EPR studies have been instrumental in observing the stepwise formation of radical intermediates.

In one such study, gamma irradiation of a frozen solution of 2,2,6,6-tetramethylpiperidine at 77 K was used to generate the initial piperidine (B6355638) radical cation. rsc.orgcolab.wspsu.edursc.org Upon annealing, this species deprotonates to form the piperidyl radical. rsc.orgcolab.wspsu.edursc.org Subsequent reaction with molecular oxygen at 113 K leads to the formation of the piperidylperoxyl radical, a key intermediate in the oxidation pathway. rsc.orgcolab.wspsu.edursc.org This peroxyl radical is unstable and converts nearly quantitatively to the more persistent aminoxyl radical (nitroxide radical) upon warming. rsc.orgcolab.wspsu.edursc.org

The piperidylperoxyl radical was successfully characterized by its distinctive EPR powder spectrum, which displays a fully anisotropic g-tensor. rsc.orgcolab.wspsu.edu The principal g-values, which describe the interaction of the unpaired electron with the magnetic field, provide a unique signature for this transient species.

Table 1: EPR Spectroscopic Data for the Piperidylperoxyl Radical

| Parameter | Value | Conditions |

|---|---|---|

| g₁ | 2.0258 | 103 K |

| g₂ | 2.0066 | 103 K |

| g₃ | 2.0022 | 103 K |

Data sourced from low-temperature EPR studies of the reaction between the 2,2,6,6-tetramethylpiperidyl radical and molecular oxygen. rsc.orgcolab.wspsu.edu

This direct spectroscopic observation provides conclusive evidence for the involvement of aminylperoxyl radicals in the transformation of aminyl radicals to aminoxyl radicals, a mechanism that had previously been difficult to resolve. psu.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of diamagnetic species, including 2,2,6,6-tetramethylpiperidine, its hydrobromide salt, and its various derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and conformational dynamics.

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of molecules. They are highly sensitive to changes in bonding and molecular structure, making them valuable for studying reaction mechanisms and characterizing products. These techniques have been used to study charge-transfer (CT) complexes formed between 2,2,6,6-tetramethylpiperidine (as an electron donor) and various electron acceptors. scispace.com

The formation of these CT complexes results in new, characteristic absorption bands in the UV-Vis, IR, and Raman spectra that are not present in the spectra of the individual reactants. scispace.com For instance, the reaction of 2,2,6,6-tetramethylpiperidine with acceptors like iodine (I₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), p-chloranil (CHL), and picric acid (PA) in chloroform (B151607) produces new absorption bands. scispace.com

Table 2: Characteristic UV-Vis Absorption Bands of 2,2,6,6-Tetramethylpiperidine Charge-Transfer Complexes

| Acceptor | Complex Stoichiometry (Donor:Acceptor) | CT Band Wavelength (nm) |

|---|---|---|

| Iodine (I₂) | [(Pip)₂]I⁺·I₃⁻ | 365 |

| DDQ | 1:1 | 410 |

| p-Chloranil (CHL) | 1:2 | 570 |

| Picric Acid (PA) | 1:1 | 410 |

Pip = 2,2,6,6-Tetramethylpiperidine. Data obtained in CHCl₃ solvent. scispace.com

FTIR spectra are routinely used to identify key functional groups and confirm structural integrity. nih.govresearchgate.netspectrabase.com The C-H stretching vibrations of the methyl and methylene (B1212753) groups are clearly identifiable, and any reaction that modifies the ring or adds functional groups will produce corresponding changes in the IR spectrum. researchgate.net Raman spectroscopy provides complementary information, particularly for symmetric vibrations and for analyses in aqueous solutions. nih.govscispace.comchemicalbook.com

Chromatographic and Mass Spectrometric Techniques for Quantitative and Qualitative Analysis of Derivatives

Chromatographic separation combined with mass spectrometric detection provides unparalleled capability for the analysis of complex mixtures, enabling the separation, identification, and quantification of 2,2,6,6-tetramethylpiperidine derivatives.

Gas Chromatography (GC) is a high-resolution separation technique, but its application can be limited for polar and non-volatile compounds like amines and their salts. Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for GC analysis by increasing their volatility and thermal stability. For amines like 2,2,6,6-tetramethylpiperidine, a common derivatization strategy is silylation, where active hydrogens (such as on the N-H group) are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose.

For High-Performance Liquid Chromatography (HPLC), derivatization is often employed to introduce a chromophore or fluorophore into the analyte molecule, enhancing its detectability by UV-Vis or fluorescence detectors, especially for compounds that lack a strong native chromophore. nih.gov This is crucial for trace-level analysis. Reagents such as dansyl chloride or o-phthaldialdehyde (OPA) can be used to label primary and secondary amines, although the sterically hindered nature of 2,2,6,6-tetramethylpiperidine requires optimized reaction conditions. nih.gov Another approach involves converting related species into a single, easily detectable form. For example, in the analysis of the related nitroxide radical TEMPO, all related species can be reduced to the corresponding hydroxylamine (B1172632) to simplify quantification. nih.gov

High-Performance Liquid Chromatography coupled with UV-Vis and Mass Spectrometry (HPLC-UV/MS) is a cornerstone for modern chemical analysis. This hyphenated technique allows for the physical separation of components in a mixture, followed by their detection and identification based on their UV absorbance and mass-to-charge ratio. It is extensively used for monitoring the progress of reactions involving 2,2,6,6-tetramethylpiperidine hydrobromide and for profiling the resulting product mixtures. nih.govsielc.com

The UV detector provides quantitative data based on the Beer-Lambert law, while the mass spectrometer provides definitive structural information and molecular weight confirmation. researchgate.net This combination is powerful for identifying known products, characterizing unknown byproducts, and quantifying impurities. nih.gov For example, an HPLC method has been developed for the analysis of bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, a derivative used as a light stabilizer, demonstrating the utility of this technique for quality control and analysis. sielc.com

However, researchers must be aware of potential pitfalls. The high-energy UV light used in modern diode array detectors (DAD) can itself induce photochemical reactions in the detector flow cell. researchgate.net This can lead to the formation of oxidation artifacts, which may be misinterpreted as genuine components of the sample, leading to incorrect structural assignments. researchgate.netdntb.gov.ua This phenomenon is particularly relevant when analyzing analytes at low concentrations, where the radicals formed by UV irradiation of the mobile phase can be abundant enough to react with the analyte. researchgate.net

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies for 2,2,6,6-Tetramethylpiperidine (B32323) Hydrobromide with Enhanced Efficiency and Sustainability

Current synthetic routes to 2,2,6,6-tetramethylpiperidine (TMP) include the Wolff-Kishner reduction of triacetone amine, catalytic hydrogenation of 2,2,6,6-tetramethylpiperidin-4-one, and the alkylation of piperidine (B6355638). wikipedia.orgchemicalbook.com While effective, future research will focus on developing methodologies with improved efficiency, safety, and sustainability.

A primary goal is the replacement of harsh reagents and reaction conditions. For instance, the Wolff-Kishner reaction requires high temperatures and corrosive reagents. Future methodologies will likely explore advanced catalytic systems that can perform these transformations under milder conditions. This includes the development of novel hydrogenation catalysts that offer higher selectivity and activity, reducing the need for high pressures and temperatures. chemicalbook.com

Another avenue of research is the development of more atom-economical syntheses. This involves designing reaction pathways that minimize waste by incorporating a higher percentage of the starting materials into the final product. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are a promising approach. researchgate.net Additionally, exploring bio-catalytic routes, using enzymes to construct the tetramethylpiperidine (B8510282) framework, could offer a highly sustainable and efficient alternative to traditional chemical methods.

The table below outlines potential areas for improvement in the synthesis of 2,2,6,6-tetramethylpiperidine.

| Current Method | Limitations | Future Research Direction |

| Wolff-Kishner Reduction | Harsh conditions, use of hydrazine (B178648) | Development of milder catalytic reduction methods |

| Catalytic Hydrogenation | Requires high pressure/temperature | Design of more efficient catalysts (e.g., noble metal nanoparticles) |

| Alkylation of Piperidine | Use of strong bases and alkylating agents | Exploration of greener alkylating agents and catalytic C-H activation |

| Multi-step Syntheses | Generates significant waste | Development of one-pot and tandem reactions |

Exploration of New Catalytic Applications in Sustainable Chemistry and Green Synthesis

The derivatives of 2,2,6,6-tetramethylpiperidine, especially TEMPO, are renowned for their catalytic activity, particularly in selective oxidation reactions. chemicalbook.com A significant area of future research involves expanding the catalytic scope of these compounds in line with the principles of green chemistry.

A key focus is the use of environmentally benign oxidants. Research into TEMPO-catalyzed aerobic oxidations, using air or molecular oxygen as the primary oxidant, is a major step towards sustainable chemical production. acs.org Future work will aim to enhance the efficiency and applicability of these systems to a broader range of substrates. This includes the development of co-catalysts and support materials that can improve the catalytic turnover and stability of the TEMPO radical.

Furthermore, researchers are exploring the immobilization of TEMPO and its derivatives on solid supports. This creates heterogeneous catalysts that can be easily separated from the reaction mixture and recycled, reducing waste and cost. Future research will focus on novel support materials, such as polymers and nanostructures, to create highly active and robust catalysts. rsc.org

The table below summarizes emerging catalytic applications.

| Catalytic Application | Substrate | Significance in Green Chemistry |

| Aerobic Alcohol Oxidation | Primary and secondary alcohols | Utilizes air as the oxidant, producing water as the only byproduct. acs.org |

| Selective Chlorination | Phenols | Achieves high selectivity for specific isomers, reducing waste. |

| Polymerization | Monomers | Enables controlled polymerization, leading to materials with specific properties. rsc.org |

Advanced Materials Science Incorporating Tetramethylpiperidine-Derived Functionalities for Enhanced Performance

The robust nature of the 2,2,6,6-tetramethylpiperidine scaffold makes it an excellent candidate for incorporation into advanced materials. A well-established application is its use as a precursor for Hindered Amine Light Stabilizers (HALS), which protect polymers from degradation by UV light. chemicalbook.com

Future research will focus on designing and synthesizing novel monomers containing the tetramethylpiperidine moiety. These monomers can be polymerized to create materials with enhanced thermal and oxidative stability. Furthermore, the redox-active nature of TEMPO can be harnessed to create "smart" materials that respond to external stimuli. For example, polymers incorporating TEMPO can exhibit changes in their optical or electronic properties in response to redox reactions.

Another promising area is the development of advanced energy storage materials. The stable radical nature of TEMPO makes it suitable for use in organic radical batteries (ORBs). acs.org Future research will aim to design new tetramethylpiperidine-based polymers and composites that can improve the energy density, power density, and cycle life of these batteries. A recent discovery showed that co-crystallizing TMP with water creates a solid with a water-lined channel capable of proton transport, opening avenues for new proton-conducting materials. nih.gov

Interdisciplinary Research with Biological and Nanoscience Systems for Novel Functional Materials

The intersection of tetramethylpiperidine chemistry with biology and nanoscience is a rapidly emerging field with significant potential. The antioxidant properties of nitroxide radicals derived from TMP have been a major focus of this research. mdpi.comnih.gov

In the realm of nanomedicine, researchers are developing nanoparticles containing nitroxide radicals for various therapeutic and diagnostic applications. These nanoparticles can act as contrast agents for magnetic resonance imaging (MRI), allowing for non-invasive imaging of tissues and organs. rsc.orgnih.gov They are also being investigated for their potential to protect against oxidative stress-related diseases and as radiation protectants. nih.govresearchgate.net Future work will focus on designing targeted nanoparticles that can deliver these therapeutic agents to specific cells or tissues, enhancing their efficacy and reducing side effects.

The combination of the unique properties of the tetramethylpiperidine scaffold with the principles of nanoscience is leading to the development of novel functional materials. This includes the creation of redox-active nanosensors and catalysts. For example, TEMPO-functionalized nanoparticles can be used to detect reactive oxygen species in biological systems or to catalyze reactions with high efficiency and selectivity. The development of nanomaterials for drug delivery is another active area of research. nih.gov

The table below highlights some of the interdisciplinary research areas.

| Field | Application | Future Direction |

| Nanomedicine | MRI Contrast Agents, Antioxidant Therapies | Targeted nanoparticle delivery systems, combination therapies. nih.gov |

| Nanosensors | Detection of Reactive Oxygen Species | Development of more sensitive and selective sensors for in vivo imaging. |

| Nanocatalysis | Supported Catalysts for Organic Synthesis | Creation of highly recyclable and efficient nanocatalysts. |

| Materials Science | Organic Radical Batteries, Proton Conductors | Improving the performance and stability of energy storage and conducting materials. acs.orgnih.gov |

Q & A

Q. What decomposition pathways are observed under thermal or oxidative stress, and how can they be mitigated?

- Methodological Answer: Thermal decomposition above 90°C yields tmpH·AlBr₃ and volatile byproducts. Oxidative pathways involve bromine release, detectable via gas chromatography-mass spectrometry (GC-MS). Mitigation strategies include lower reaction temperatures and stabilizing additives like radical scavengers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.